1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4-(2H-1,2,3-triazol-2-yl)piperidine
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Description
1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4-(2H-1,2,3-triazol-2-yl)piperidine is a useful research compound. Its molecular formula is C18H20N6O and its molecular weight is 336.399. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)methanone, contains an imidazole ring, which is a core structure in many biologically active compounds . Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, allowing them to interact with a wide range of biological targets .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18(23-10-5-17(6-11-23)24-20-7-8-21-24)16-3-1-15(2-4-16)13-22-12-9-19-14-22/h1-4,7-9,12,14,17H,5-6,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKOKEMUEQMUSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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